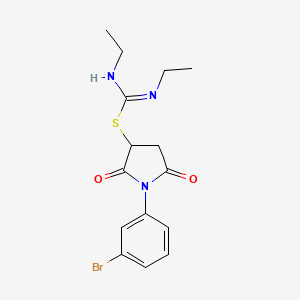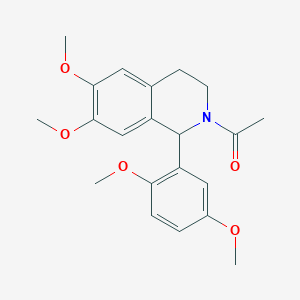![molecular formula C15H25NO3 B4955542 N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine, also known as DMPEA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic effects. DMPEA belongs to the family of phenethylamines and is structurally similar to the neurotransmitter dopamine. In
Mécanisme D'action
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine acts as a dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, resulting in increased dopamine signaling. This compound also binds to and activates dopamine receptors, further enhancing its effects on dopamine signaling.
Biochemical and Physiological Effects
This compound has been shown to increase locomotor activity and improve motor function in animal models of Parkinson's disease. It has also been found to have antidepressant-like effects in animal models of depression. This compound has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that plays a key role in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine in lab experiments is its ability to selectively target dopamine signaling, which may be beneficial in studying the role of dopamine in various neurological disorders. However, this compound has not been extensively studied in humans, and its safety and efficacy have not been established. Additionally, the synthesis of this compound is complex and may pose challenges in scaling up for large-scale production.
Orientations Futures
There are several potential future directions for research on N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine. One area of interest is its potential use in the treatment of Parkinson's disease, where it may be beneficial in improving motor function and slowing disease progression. This compound may also have potential as an antidepressant or anxiolytic agent, although further research is needed to establish its safety and efficacy in humans. Additionally, the development of more efficient and scalable synthesis methods for this compound may facilitate its use in future research and clinical settings.
Conclusion
This compound is a chemical compound that has gained attention in scientific research for its potential therapeutic effects on various neurological disorders. Its ability to selectively target dopamine signaling makes it a promising candidate for further research. However, its safety and efficacy in humans have not been established, and further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methoxyphenol with 2-chloroethyl ether to form 2-(3-methoxyphenoxy)ethyl ether. This intermediate is then reacted with diethylamine to yield this compound.
Applications De Recherche Scientifique
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine has been studied for its potential therapeutic effects on various neurological disorders such as Parkinson's disease, depression, and anxiety. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that plays a key role in regulating mood and movement. This compound has also been found to have neuroprotective effects, which may be beneficial in preventing or slowing the progression of neurodegenerative diseases.
Propriétés
IUPAC Name |
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-4-16(5-2)9-10-18-11-12-19-15-8-6-7-14(13-15)17-3/h6-8,13H,4-5,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUPDSJLVQZXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B4955459.png)
![6-(4-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4955464.png)


![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)
![(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4955494.png)


![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)

![1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)



